[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride
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Overview
Description
[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzimidazole compounds .
Scientific Research Applications
[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer properties.
5,6-Dimethylbenzimidazole: Used in the synthesis of vitamin B12.
Nocodazole: A benzimidazole derivative with antimitotic activity.
Uniqueness
What sets [3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride apart from other similar compounds is its unique combination of the isopropyl group and the propylamine side chain, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C13H21Cl2N3 |
---|---|
Molecular Weight |
290.23 g/mol |
IUPAC Name |
3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H19N3.2ClH/c1-10(2)16-12-7-4-3-6-11(12)15-13(16)8-5-9-14;;/h3-4,6-7,10H,5,8-9,14H2,1-2H3;2*1H |
InChI Key |
BFKSMPKEHVQYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCCN.Cl.Cl |
Origin of Product |
United States |
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